molecular formula C11H13NO B2392693 2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one CAS No. 65645-83-2

2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one

Cat. No.: B2392693
CAS No.: 65645-83-2
M. Wt: 175.231
InChI Key: ZGIQDVBTSVORNJ-UHFFFAOYSA-N
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Description

2-Azatricyclo[7300,3,7]dodeca-1(9),3(7)-dien-8-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one typically involves multistep organic reactions. One common method includes the condensation of specific precursors under controlled conditions to form the tricyclic core. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine
  • 12,12-Dimethyl-2-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-8-amine

Uniqueness

2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-3-1-5-9(7)12-10-6-2-4-8(10)11/h1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIQDVBTSVORNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C(C2=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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